6-(Tert-butoxy)pyridin-2-amine
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Overview
Description
6-(Tert-butoxy)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an amine group at the 2-position and an alkoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with an appropriate alkylating agent. One common method is the alkylation of 2-aminopyridine with 2-methylpropan-2-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as halides, thiols, or amines; often in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
6-(Tert-butoxy)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-(Tert-butoxy)pyridin-2-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with beta-2 adrenergic receptors, leading to the dilation of bronchial smooth muscles and increased airflow in the lungs. Additionally, it can modulate immune responses by stimulating the production of anti-inflammatory cytokines like interleukin-10 (IL-10).
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 6-methyl-: Similar structure with a methyl group at the 6-position instead of an alkoxy group.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Contains a pyridine ring linked to a quinazoline moiety.
Uniqueness
6-(Tert-butoxy)pyridin-2-amine is unique due to the presence of the alkoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyridine derivatives and can lead to different pharmacological properties .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFVJYCPRSRAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446409-38-6 |
Source
|
Record name | 6-(tert-butoxy)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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